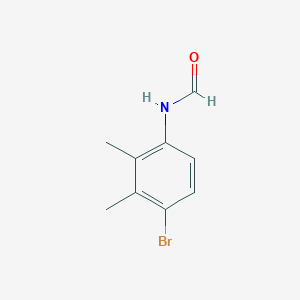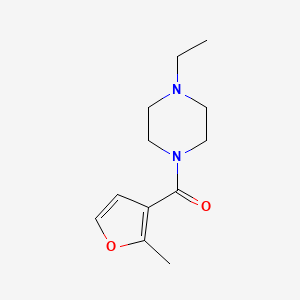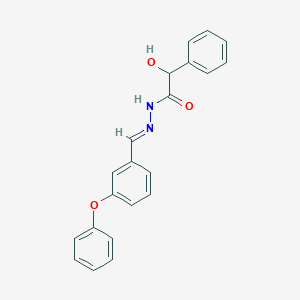
(4-bromo-2,3-dimethylphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-2,3-dimethylphenyl)formamide, also known as 4-Bromo-2,3-Xylylformamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. The purpose of
Mécanisme D'action
The exact mechanism of action of (4-bromo-2,3-dimethylphenyl)formamide is not well understood. However, it is believed to act as a potent inhibitor of various enzymes, including Carbonic Anhydrase IX and Aldose Reductase. By inhibiting these enzymes, (4-bromo-2,3-dimethylphenyl)formamide may have potential therapeutic applications in the treatment of cancer and diabetic complications.
Biochemical and Physiological Effects:
(4-bromo-2,3-dimethylphenyl)formamide has been shown to have potent inhibitory effects on Carbonic Anhydrase IX and Aldose Reductase. Carbonic Anhydrase IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of Carbonic Anhydrase IX by (4-bromo-2,3-dimethylphenyl)formamide may lead to a decrease in tumor growth and metastasis. Aldose Reductase is involved in the development of diabetic complications, including neuropathy, retinopathy, and nephropathy. Inhibition of Aldose Reductase by (4-bromo-2,3-dimethylphenyl)formamide may have potential therapeutic applications in the treatment of diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-bromo-2,3-dimethylphenyl)formamide is its potent inhibitory effects on various enzymes, including Carbonic Anhydrase IX and Aldose Reductase. This makes it a valuable tool for scientific research in the fields of cancer and diabetes. However, one of the main limitations of (4-bromo-2,3-dimethylphenyl)formamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (4-bromo-2,3-dimethylphenyl)formamide. One area of research could be to explore its inhibitory effects on other enzymes and its potential therapeutic applications in other diseases. Another area of research could be to develop more efficient synthesis methods for (4-bromo-2,3-dimethylphenyl)formamide to improve its accessibility for scientific research. Additionally, further studies could be conducted to better understand the mechanism of action of (4-bromo-2,3-dimethylphenyl)formamide and its potential side effects.
Méthodes De Synthèse
The synthesis of (4-bromo-2,3-dimethylphenyl)formamide involves the reaction of 4-bromo-2,3-dimethylbenzoyl chloride with ammonia in ethanol. The reaction is carried out under reflux conditions for several hours until the product is formed. The product is then purified by recrystallization from ethanol to obtain a pure white crystalline solid.
Applications De Recherche Scientifique
(4-bromo-2,3-dimethylphenyl)formamide has been widely used in scientific research as a precursor for the synthesis of various biologically active compounds. It has been used in the synthesis of potent inhibitors of the enzyme Carbonic Anhydrase IX, which is overexpressed in various types of cancer cells. It has also been used in the synthesis of potent inhibitors of the enzyme Aldose Reductase, which is involved in the development of diabetic complications.
Propriétés
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(2)9(11-5-12)4-3-8(6)10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUSGDMMRYUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)


![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)


![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate](/img/structure/B5877721.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
